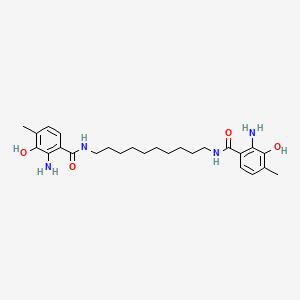
N,N'-(Decane-1,10-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(Decane-1,10-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide): is a complex organic compound characterized by its unique molecular structure This compound features a decane backbone with two benzamide groups attached via amino and hydroxy substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Decane-1,10-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) typically involves the reaction of decane-1,10-diamine with 2-amino-3-hydroxy-4-methylbenzoic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-(Decane-1,10-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The amide groups can be reduced to amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzamides.
Applications De Recherche Scientifique
Chemistry: N,N’-(Decane-1,10-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: In industrial applications, it can be used in the formulation of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism by which N,N’-(Decane-1,10-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) exerts its effects is largely dependent on its interaction with specific molecular targets. The amino and hydroxy groups allow it to form hydrogen bonds and other interactions with proteins, enzymes, and receptors, potentially modulating their activity. The decane backbone provides structural rigidity, enhancing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
N,N’-(Ethane-1,2-diyl)bis(benzamide): Similar structure but with a shorter ethane backbone.
N,N’-(Butane-1,4-diyl)bis(benzamide): Features a butane backbone, offering different spatial properties.
N,N’-(Hexane-1,6-diyl)bis(benzamide): Contains a hexane backbone, providing intermediate flexibility.
Uniqueness: N,N’-(Decane-1,10-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) stands out due to its longer decane backbone, which imparts unique physical and chemical properties. This length allows for greater flexibility and potential for interaction with larger biomolecules, making it particularly valuable in medicinal chemistry and materials science.
Propriétés
Numéro CAS |
85513-33-3 |
|---|---|
Formule moléculaire |
C26H38N4O4 |
Poids moléculaire |
470.6 g/mol |
Nom IUPAC |
2-amino-N-[10-[(2-amino-3-hydroxy-4-methylbenzoyl)amino]decyl]-3-hydroxy-4-methylbenzamide |
InChI |
InChI=1S/C26H38N4O4/c1-17-11-13-19(21(27)23(17)31)25(33)29-15-9-7-5-3-4-6-8-10-16-30-26(34)20-14-12-18(2)24(32)22(20)28/h11-14,31-32H,3-10,15-16,27-28H2,1-2H3,(H,29,33)(H,30,34) |
Clé InChI |
CJSLCCUXLHEDSQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)C(=O)NCCCCCCCCCCNC(=O)C2=C(C(=C(C=C2)C)O)N)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


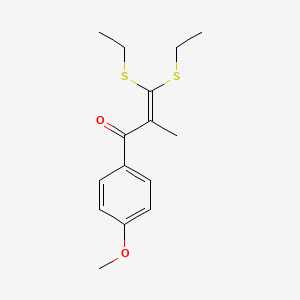
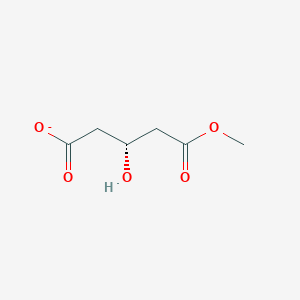
![2-[([1,1'-Biphenyl]-4-yl)methanesulfonyl]-4-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14418324.png)
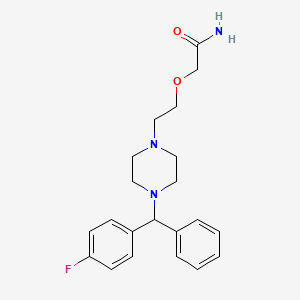

![N-[4-(1H-Imidazol-5-yl)phenyl]-N'-prop-2-en-1-ylmethanimidamide](/img/structure/B14418341.png)
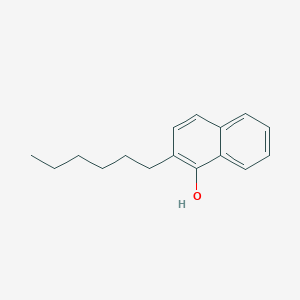
![3-Benzoyl-2,3,5,6,7,8-hexahydroazonino[5,4-b]indol-4(1H)-one](/img/structure/B14418366.png)
![5-Chlorobicyclo[3.3.1]non-2-ene](/img/structure/B14418373.png)
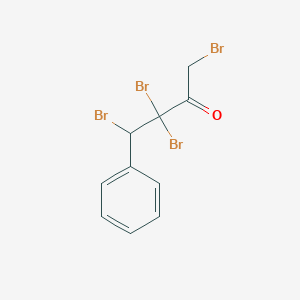
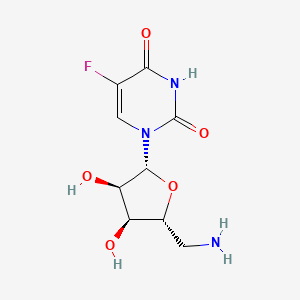
![5,6,7,9,10,31,32,33-Octachlorodecacyclo[24.7.1.14,8.115,19.02,25.03,13.014,24.030,34.012,36.023,35]hexatriaconta-1(33),2(25),3(13),4(36),5,7,9,11,14(24),15,17,19(35),20,22,26(34),27,29,31-octadecaene](/img/structure/B14418388.png)
![[2-(Pent-4-EN-1-YL)cyclododec-1-EN-1-YL]methanol](/img/structure/B14418407.png)
![1-[1-(2-Phenylethyl)cyclohexyl]piperidine](/img/structure/B14418415.png)
